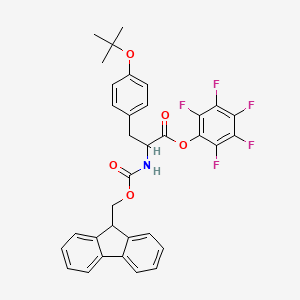

Fmoc-DL-Tyr(tBu)-OPfp

Description

Strategic Role of Fmoc-DL-Tyr(tBu)-OPfp as a Pre-activated Building Block in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is a cornerstone of modern peptide chemistry. peptide.com In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin, and the peptide chain is elongated by sequentially adding protected amino acids. oup.com This approach simplifies the purification process as excess reagents and byproducts can be washed away after each step. oup.com

This compound is particularly well-suited for Fmoc-based SPPS. sigmaaldrich.com The Fmoc group is a base-labile protecting group, meaning it can be removed with a mild base like piperidine, leaving the acid-labile tBu protecting groups on the side chains and the peptide-resin linkage intact. wikipedia.orgnih.gov This orthogonality is a key advantage of the Fmoc/tBu strategy. nih.gov

The pentafluorophenyl (Pfp) ester is a highly reactive "active ester". wikipedia.org This pre-activation of the carboxyl group allows for a rapid and efficient coupling reaction with the free amino group of the resin-bound peptide chain. bachem.com The use of pre-activated esters like this compound avoids the need for in-situ activation reagents, which can sometimes lead to side reactions. iris-biotech.de Kinetic studies have shown that pentafluorophenyl esters have a significantly higher coupling speed compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters. highfine.com

The use of the DL-racemic mixture of Fmoc-Tyr(tBu)-OPfp means that both the D- and L-isomers of the tyrosine derivative are present. This would be strategically employed in the synthesis of peptides where a racemic mixture at a specific position is desired, which can be useful in creating peptide libraries for drug discovery or in studying the effects of stereochemistry on peptide structure and function.

Historical Development of Activated Esters in Fmoc-Based Peptide Synthesis

The concept of using activated esters to facilitate peptide bond formation dates back to the early days of peptide chemistry. Initially, simple activated esters like p-nitrophenyl esters were used in solution-phase synthesis. While effective, these early activated esters often had slow reaction rates.

With the advent of SPPS, the need for more efficient coupling methods became apparent. While carbodiimides were widely used for in-situ activation, they could lead to side reactions and racemization. bachem.com This led to the exploration of pre-formed, highly reactive activated esters that were stable enough to be isolated and stored.

The introduction of the Fmoc protecting group in the 1970s provided a milder alternative to the traditional Boc/Bzl strategy. peptide.com The combination of Fmoc chemistry with highly reactive activated esters proved to be a powerful tool. Pentafluorophenyl (Pfp) esters emerged as particularly advantageous due to their high reactivity, which allows for rapid coupling times and minimizes the risk of side reactions. rsc.org They are also less susceptible to spontaneous hydrolysis compared to other active esters. wikipedia.org The development of Fmoc-amino acid-OPfp derivatives, including this compound, provided peptide chemists with a toolbox of stable, yet highly reactive, building blocks for the efficient and reliable synthesis of complex peptides. bachem.com

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADOSTZDWXCEVJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28F5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc-dl-tyr Tbu -opfp and Analogous Activated Esters

Chemoselective Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

The final step in the synthesis of Fmoc-DL-Tyr(tBu)-OPfp is the esterification of the carboxylic acid of its precursor with pentafluorophenol. This transformation must be efficient and clean, preserving the integrity of the protecting groups and the stereochemical configuration of the amino acid.

Esterification Reactions and Optimization Protocols

The conversion of Nα-Fmoc protected amino acids to their corresponding pentafluorophenyl (Pfp) esters is a critical activation step for their use in peptide synthesis. Pfp esters are highly reactive, allowing for rapid and efficient amide bond formation, often with minimal side reactions. nih.govhighfine.com The use of these pre-formed active esters avoids exposing the growing peptide chain to potentially harsh activating reagents. nih.gov

Several methods have been developed for this esterification. A common approach involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the reaction between the Fmoc-amino acid and pentafluorophenol. wiley-vch.de One-pot syntheses have been reported where the Fmoc-amino acid is treated with DCC and pentafluorophenol in an organic solvent. wiley-vch.de

Alternative and highly efficient reagents include pentafluorophenyl trifluoroacetate (PFP-O-TFA) and various pentafluorophenyl carbonates. highfine.comsci-hub.seresearchgate.net These reagents can drive the esterification to completion, often yielding crystalline, easy-to-handle Pfp esters. nih.gov However, some derivatives, such as those of serine and threonine, may not crystallize easily and can be challenging to purify. nih.govsigmaaldrich.com

Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters include the choice of solvent, base, and additives. Dimethylformamide (DMF) is a common solvent, and the addition of 1-hydroxybenzotriazole (HOBt) as a catalyst has been shown to accelerate coupling and lead to crude peptides of high purity (>90%). nih.gov

A one-pot strategy for the simultaneous N-terminal protection and C-terminal activation of amino acids using reagents like 9-fluorenylmethyl pentafluorophenyl carbonate (Fmoc-OPfp) has also been explored, though it may require a significant excess of the reagent. sci-hub.se

Table 1: Comparison of Esterification Protocols for Fmoc-Amino Acid-OPfp Synthesis

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| DCC/Pentafluorophenol | Fmoc-AA, Pfp-OH, DCC in EtOAc or other organic solvent. wiley-vch.de | Widely available and established method. | Formation of dicyclohexylurea (DCU) byproduct which can be difficult to remove. sigmaaldrich.com |

| Pentafluorophenyl Trifluoroacetate (PFP-O-TFA) | Fmoc-AA and PFP-O-TFA in the presence of a base like pyridine. highfine.com | High yield procedure. researchgate.net | PFP-O-TFA is a reactive and potentially sensitive reagent. |

| Pentafluorophenyl Carbonates (e.g., Poc-OPfp, Fmoc-OPfp) | Fmoc-AA and carbonate reagent in DMF with a base (e.g., pyridine). sci-hub.se | Can be used for one-pot protection and activation. sci-hub.se | Reaction efficiency depends on the specific carbonate and amino acid. sci-hub.se |

| Pre-formed Fmoc-AA-OPfp | Used directly in peptide coupling reactions, often with an additive like HOBt in DMF. nih.govpeptide.com | Rapid coupling, avoids side reactions from in-situ activation. nih.gov | Requires prior synthesis and purification of the activated ester. |

Control of Diastereomeric Purity in the Synthesis of this compound

For any amino acid derivative, maintaining stereochemical integrity during chemical manipulations is paramount. In the case of a DL-racemic mixture like this compound, the primary concern is to prevent any process that could lead to an unequal ratio of the D and L enantiomers, a phenomenon known as stereomutation or epimerization. ug.edu.plspbu.ru

The activation of the carboxyl group, a necessary step for esterification, can sometimes lead to the formation of an intermediate oxazolone (azlactone). spbu.ru This intermediate is prone to racemization, which would be detrimental for the synthesis of stereochemically pure L- or D-peptides. While the starting material here is a DL-mixture, it is crucial that the activation and esterification process does not favor one enantiomer or cause racemization that would alter the 1:1 ratio.

The use of pre-formed active esters, such as Pfp esters, is a well-established strategy to minimize racemization during peptide coupling. peptide.com By preparing the this compound in a separate, controlled step, the subsequent coupling reaction can proceed under milder conditions that are less likely to cause epimerization. The choice of coupling reagents and the avoidance of excessive base or high temperatures during the esterification are critical factors in preserving the diastereomeric purity of the final product.

Orthogonal Protection of the Tyrosine Side Chain with the tert-Butyl Moiety

The concept of orthogonal protection is fundamental to modern peptide synthesis, allowing for the selective deprotection of one functional group in the presence of others. nih.gov In this compound, the Nα-Fmoc group and the side-chain tert-butyl (tBu) ether exemplify this principle.

Regioselective Derivatization of the Tyrosine Hydroxyl Group

The tert-butyl group is installed to protect the nucleophilic phenolic hydroxyl group of the tyrosine side chain, preventing it from engaging in unwanted side reactions during peptide synthesis. The introduction of this group must be regioselective, targeting only the hydroxyl group.

A standard and effective method for this alkylation involves reacting a suitably protected tyrosine derivative with isobutylene in the presence of a strong acid catalyst, such as concentrated sulfuric acid. google.com The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. This process selectively forms the tert-butyl ether at the phenolic hydroxyl position.

Compatibility with Fmoc Nα-Protection

The Fmoc/tBu protecting group strategy is one of the most widely used protocols in solid-phase peptide synthesis (SPPS). wiley-vch.deseplite.com Its success hinges on the differential stability of the two protecting groups to specific reagents.

Fmoc Group (Nα-protection): This group is labile to basic conditions. It is typically removed rapidly and cleanly using a solution of a secondary amine, most commonly 20% piperidine in DMF. seplite.comnih.gov

tert-Butyl Group (Side-chain protection): The tBu ether is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions. seplite.com Strong acids, most notably trifluoroacetic acid (TFA), are used for its removal, typically in a final deprotection step that also cleaves the completed peptide from the solid support. sigmaaldrich.comnih.gov

This orthogonality ensures that the tyrosine side chain remains protected throughout the stepwise elongation of the peptide chain, where the Nα-Fmoc group is repeatedly removed for the addition of the next amino acid. sigmaaldrich.com

Synthetic Routes to this compound Precursors (e.g., Fmoc-DL-Tyr(tBu)-OH)

The direct precursor to the final pentafluorophenyl ester is Fmoc-DL-Tyr(tBu)-OH. sigmaaldrich.com The synthesis of this intermediate is a multi-step process that begins with the racemic amino acid, DL-tyrosine. Several synthetic routes have been established, often involving a strategic sequence of protection and deprotection steps.

One common pathway is outlined in the following table, starting from L-Tyrosine as an example, which is directly applicable to the DL-racemate:

Table 2: Exemplary Synthetic Route for Fmoc-Tyr(tBu)-OH

| Step | Reaction | Reagents & Conditions | Intermediate Product |

| 1 | Carboxyl Protection (Esterification) | L-Tyrosine is dissolved in methanol, followed by reflux with thionyl chloride (SOCl₂). google.com | Tyr-OMe·HCl (Tyrosine methyl ester hydrochloride) |

| 2 | Nα-Protection | The ester is reacted with a benzyl chloroformate (Z-Cl) in the presence of sodium carbonate to maintain a pH of 7-10. google.com | Z-L-Tyr-OMe |

| 3 | Side-Chain Protection (tert-Butylation) | The product from step 2 is dissolved in dichloromethane (CH₂Cl₂) with isobutylene and a catalytic amount of sulfuric acid (H₂SO₄). google.com | Z-L-Tyr(tBu)-OMe |

| 4 | Carboxyl Deprotection (Saponification) | The methyl ester is hydrolyzed using a sodium hydroxide (NaOH) solution. google.com | Z-L-Tyr(tBu)-OH |

| 5 | Nα-Deprotection (Hydrogenolysis) | The Z-group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. google.com | L-Tyr(tBu)-OH (O-tert-butyl-L-tyrosine) |

| 6 | Final Nα-Protection (Fmocylation) | The free amine is reacted with an Fmoc-donating reagent such as Fmoc-OSu in an aqueous solution with THF and sodium carbonate to maintain a pH of 8-10. google.com | Fmoc-L-Tyr(tBu)-OH |

An alternative approach involves starting with commercially available O-tert-butyl-tyrosine and performing a one-step acylation with an Fmoc reagent like Fmoc-OSu or fluorenylmethyloxycarbonyl azide to yield the final precursor. chemicalbook.com The crude product is then typically purified by extraction and recrystallization. chemicalbook.com Following the synthesis of Fmoc-DL-Tyr(tBu)-OH, the final esterification with pentafluorophenol can be carried out as described in section 2.1.1 to yield the target compound, this compound. sigmaaldrich.com

Mechanistic Investigations of Amide Bond Formation Utilizing Fmoc-dl-tyr Tbu -opfp

Kinetic and Mechanistic Studies of Acyl Transfer Reactions

Comparative Reactivity of Pentafluorophenyl Esters versus Other Active Esters

Pentafluorophenyl (PFP) esters, such as Fmoc-DL-Tyr(tBu)-OPfp, are highly reactive acylating agents used in peptide synthesis. nih.govhighfine.com Their reactivity stems from the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester carbonyl carbon highly susceptible to nucleophilic attack. nih.gov Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters. For instance, the relative coupling speed of a pentafluorophenyl ester (OPfp) was found to be significantly higher than that of a pentachlorophenyl ester (OPCP) and a p-nitrophenyl ester (ONp), with a ratio of 111:3.4:1, respectively. highfine.com This high reactivity is advantageous as it can lead to faster coupling times and potentially minimize side reactions. nih.govhighfine.com

While N-hydroxysuccinimide (NHS) esters are also common in bioconjugation, they exhibit lower reactivity and solubility compared to PFP esters. acs.org The enhanced reactivity of PFP esters makes them particularly useful for post-polymerization functionalization and in situations where rapid and efficient coupling is required. acs.orgmdpi.com The use of pre-formed PFP esters of Fmoc-amino acids offers the advantage of rapid coupling reactions while avoiding direct contact of the growing peptide chain with the activating reagent, which can help reduce side reactions. nih.gov

Table 1: Comparative Reactivity of Active Esters

| Active Ester Type | Relative Coupling Rate |

|---|---|

| Pentafluorophenyl (OPfp) | 111 |

| Pentachlorophenyl (OPcp) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

Data sourced from kinetic studies comparing relative coupling speeds. highfine.com

Influence of Catalysts (e.g., 1-Hydroxybenzotriazole (HOBt), Oxyma Pure) on Reaction Rate

Although PFP esters are highly reactive, the rate of aminolysis can be further enhanced by the addition of catalysts such as 1-hydroxybenzotriazole (HOBt) and Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). nih.gov

1-Hydroxybenzotriazole (HOBt): The use of HOBt as an additive in peptide coupling reactions, particularly with carbodiimides, was first proposed in 1970 to suppress racemization and improve yields. nih.govacs.org In the context of PFP esters, adding an equimolar quantity of HOBt can increase the rate of acylation. HOBt reacts with the activated ester to form a highly reactive OBt-ester intermediate, which then readily reacts with the amine component. nih.govgoogle.com This catalytic action accelerates the coupling reaction, which is particularly beneficial for difficult couplings. nih.govchempep.com

Oxyma Pure: Oxyma Pure has emerged as a superior and safer alternative to HOBt. biosyn.combachem.com It is a non-explosive and less hazardous additive that enhances coupling efficiency and suppresses racemization. biosyn.combachem.com Mechanistically, Oxyma Pure reacts with the activated carboxylic acid to form an Oxyma ester intermediate. biosyn.com This intermediate is highly reactive towards amines but is less prone to racemization. acs.orgbiosyn.com The presence of the oxime group in Oxyma Pure is thought to play a role in its high reactivity and racemization-suppressing properties. acs.org In many cases, Oxyma Pure has demonstrated performance equal to or even better than HOBt and its more reactive but explosive analogue, HOAt (1-hydroxy-7-azabenzotriazole). acs.orgorgsyn.orgresearchgate.net The use of Oxyma-based coupling reagents has been shown to be highly efficient, even in greener solvents like THF and ACN. researchgate.net

Table 2: Effect of Catalysts on a Model Peptide Coupling

| Coupling Additive | Pre-activation Time | Yield (%) | Epimerization (%) |

|---|---|---|---|

| HOBt | 2 min | 96.7 | 12.9 |

| HOAt | 2 min | 97.7 | 5.6 |

| OxymaPure | 2 min | 92.4 | 7.2 |

Data for the formation of Z-Phe-Val-OMe in DMF with DIC as the coupling agent. researchgate.net

Stereochemical Control and Racemization Pathways during Peptide Coupling

Analysis of Oxazolone Formation and Epimerization in Activated Ester Chemistry

A significant challenge in peptide synthesis is the potential loss of chiral integrity of the activated amino acid, a process known as racemization or epimerization. mdpi.com One of the primary mechanisms for this loss of stereochemistry is through the formation of a 5(4H)-oxazolone intermediate. mdpi.comnih.gov This occurs when the carboxylate group of an N-protected amino acid is activated. mdpi.com The activated intermediate can cyclize to form the oxazolone, which can then tautomerize to an achiral enol form. Subsequent attack by the amine nucleophile on this enolized intermediate can lead to a mixture of D and L enantiomers in the final peptide. chempep.commdpi.com

The propensity for oxazolone formation and subsequent racemization is influenced by several factors, including the nature of the activating group, the N-terminal protecting group, and the specific amino acid residue. nih.govbibliomed.org While urethane-based protecting groups like Fmoc generally provide good protection against racemization, the risk increases with highly activating esters and during the coupling of peptide fragments. nih.govcdnsciencepub.com The chiral stability of 2-alkoxy-5(4H)-oxazolones derived from N-alkoxycarbonylamino acids is generally higher than that of 2-alkyl-5(4H)-oxazolones, but racemization can still occur, especially in the presence of a tertiary amine base. cdnsciencepub.com

Solvent Effects on Stereochemical Integrity in this compound Couplings

The choice of solvent plays a crucial role in maintaining the stereochemical integrity during peptide coupling reactions. Polar aprotic solvents like dimethylformamide (DMF) are commonly used in peptide synthesis. mdpi.com However, the solvent can influence the rate of racemization. cdnsciencepub.com Studies have shown that polar solvents can promote racemization. cdnsciencepub.com For instance, in one study, the use of ethyl acetate instead of the less polar tetrahydrofuran (THF) led to increased racemization during mixed-anhydride couplings. cdnsciencepub.com

Recent research has explored more environmentally friendly solvents like THF and acetonitrile (ACN) as alternatives to DMF. researchgate.net In a study comparing solvents for DIC/additive-mediated couplings, THF was found to suppress racemization more effectively than DMF in a (2 + 1) segment coupling model. researchgate.net The choice of solvent can affect the solubility of reactants and intermediates, as well as the transition state energies for both the desired coupling reaction and the undesired racemization pathway. Therefore, careful selection of the solvent system is critical for minimizing epimerization when using highly activated esters like this compound.

Elucidation of Side Reactions and Mitigation Strategies

During peptide synthesis, various side reactions can occur, leading to impurities and reduced yields. ijprt.orgnih.gov Understanding these side reactions is crucial for developing effective mitigation strategies.

Bisacylation: Overactivation of the carboxylic acid can sometimes lead to the acylation of the already formed peptide bond, resulting in a diacylamide. bibliomed.org A more common issue with the Fmoc group is that it can be cleaved by the free amino group of the incoming amino acid, which then gets acylated, leading to bisacylation. highfine.com Using highly reactive PFP esters helps to significantly increase the rate of the desired coupling reaction compared to this side reaction, thereby minimizing its occurrence. highfine.com

Aspartimide Formation: A particularly problematic side reaction is the formation of aspartimide, especially in sequences containing aspartic acid. iris-biotech.de This occurs when the side-chain carboxyl group of an aspartyl residue attacks the backbone amide nitrogen, forming a cyclic imide. iris-biotech.de This process is promoted by bases like piperidine, which is used for Fmoc deprotection. iris-biotech.de Aspartimide formation is often accompanied by epimerization at the α-carbon of the aspartic acid residue. nih.gov The resulting aspartimide can then be cleaved by nucleophiles to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product. iris-biotech.de

Mitigation Strategies:

Catalyst Additives: The addition of HOBt to the deprotection solution can help suppress aspartimide formation. peptide.com

Optimized Protecting Groups: Using alternative side-chain protecting groups for aspartic acid, such as β-trialkylmethyl esters, has been shown to significantly reduce aspartimide formation and the associated epimerization. nih.govresearchgate.net

Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen preceding the aspartic acid residue can effectively block aspartimide formation. peptide.com

Careful Reagent Selection: Choosing the appropriate coupling reagents and additives is critical. For instance, Oxyma-based reagents have shown excellent performance in minimizing racemization and other side reactions. bachem.comacs.org

Advanced Applications of Fmoc-dl-tyr Tbu -opfp in Solid-phase Peptide Synthesis Spps

Optimization of Coupling Cycles in Automated and Manual SPPS

The efficiency of both automated and manual Solid-Phase Peptide Synthesis (SPPS) hinges on the optimization of the coupling cycle. This cycle, involving the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next amino acid, must be driven to completion to ensure high purity of the final peptide. iris-biotech.debachem.com The use of pre-activated esters like Fmoc-DL-Tyr(tBu)-OPfp simplifies the coupling step by eliminating the need for in situ activation, a common source of side reactions. bachem.comnih.gov

Stoichiometry of Reagents and Reaction Time Parameters

The coupling efficiency of this compound is directly influenced by the stoichiometry of the reagent and the allotted reaction time. Pfp esters are highly reactive building blocks, and their coupling reactions are typically fast. bachem.comnih.gov However, to ensure the reaction proceeds to completion, an excess of the activated amino acid is generally used. The optimal excess can vary depending on the complexity of the sequence and the steric hindrance of the N-terminal amino acid on the growing peptide chain.

Reaction times can range from 30 minutes to several hours. nih.govbroadpharm.com Monitoring the reaction's completion is crucial. While Pfp esters are less susceptible to hydrolysis than other active esters like N-hydroxysuccinimide (NHS) esters, prolonged coupling times are generally avoided to minimize potential side reactions. broadpharm.com The addition of a catalyst or additive, such as 1-hydroxybenzotriazole (HOBt), can accelerate the coupling rate and suppress side reactions, although it is not always necessary with highly reactive Pfp esters. nih.govorgsyn.org It is important to note that the use of a DL-racemic mixture will result in the formation of two diastereomeric peptides at the site of incorporation, which will be carried through the synthesis.

Table 1: Typical Stoichiometric and Time Parameters for Pfp-Ester Coupling in SPPS

| Parameter | Typical Range | Notes |

|---|---|---|

| This compound Excess | 1.5 - 3.0 equivalents | Higher excess may be needed for sterically hindered couplings. |

| Base (e.g., DIPEA) | 1.0 - 2.0 equivalents (if used) | Often not required for pre-activated Pfp esters, but can be used. Weaker bases like sym-collidine are sometimes recommended to minimize racemization risk, though this is less of a concern when using a DL-mixture intentionally. bachem.com |

| Additive (e.g., HOBt) | 1.0 equivalent (if used) | Can enhance coupling speed and reduce side reactions. nih.gov |

| Reaction Time | 30 - 120 minutes | Completion should be monitored using a qualitative test (e.g., ninhydrin test). |

| Temperature | Room Temperature | Elevated temperatures are sometimes used for difficult couplings but increase the risk of side reactions. |

This table presents generalized parameters; specific conditions should be optimized for each unique peptide sequence.

Selection of Resins and Linkers for Diverse Peptide Constructs

For peptides requiring a C-terminal carboxylic acid, Wang resin is a common choice. biotage.com If a C-terminal amide is desired, resins such as Rink Amide or Sieber Amide are employed. biotage.comnih.goviris-biotech.de The Sieber amide resin is particularly useful for producing fully protected peptide amides as it is cleaved under very mild acidic conditions (e.g., 1% TFA). iris-biotech.de For more complex constructs, specialized linkers can be used to generate C-terminal aldehydes, alcohols, or thioesters. beilstein-journals.orgnih.gov The properties of the solid support itself, such as polystyrene (PS) or polyethylene glycol (PEG)-grafted PS, also play a role in synthesis efficiency by affecting solvent swelling and reagent accessibility. beilstein-journals.orgbiosynth.com

Table 2: Common Resins and Linkers for Fmoc-SPPS

| Resin/Linker Name | Resulting C-Terminus | Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) biotage.com | Standard choice for peptide acids. biotage.com |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected Carboxylic Acid | Very Mild Acid (e.g., 1% TFA or AcOH/TFE/DCM) iris-biotech.de | Allows for synthesis of protected peptide fragments. High acid sensitivity. iris-biotech.de |

| Rink Amide Resin | Carboxamide | Strong Acid (e.g., 95% TFA) nih.gov | Standard for preparing peptide amides. |

| Sieber Amide Resin | Carboxamide | Mild Acid (e.g., 1% TFA) iris-biotech.de | Good for sterically hindered sequences and preparing protected peptide amides. iris-biotech.de |

| Kaiser Oxime Resin | Carboxylic Acid / Other | Nucleophilic (e.g., Aminolysis) bachem.com | Allows for non-acidolytic cleavage. |

Synthesis of Complex Peptide Sequences Incorporating this compound

The synthesis of complex peptides, such as those that are long, hydrophobic, or contain aggregation-prone sequences, presents significant challenges in SPPS. nih.gov The incorporation of this compound into such sequences requires strategic planning to maintain high yields and purity.

Strategies for Overcoming Aggregation in Difficult Sequence Synthesis

Peptide chain aggregation on the solid support is a primary cause of failed syntheses, leading to incomplete coupling and deprotection reactions. nih.govsigmaaldrich.com Aggregation occurs when growing peptide chains interact with each other through intermolecular hydrogen bonds, forming secondary structures like β-sheets that are inaccessible to reagents. peptide.com

Several strategies can be employed to disrupt aggregation:

Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding networks. sigmaaldrich.com

Backbone Protection: Incorporating derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), at strategic intervals (e.g., every 6-7 residues) can effectively prevent the formation of intermolecular hydrogen bonds. peptide.com

Pseudoproline Dipeptides: Replacing a Ser or Thr residue and its preceding amino acid with a pseudoproline dipeptide introduces a "kink" in the peptide backbone, disrupting β-sheet formation. The native sequence is regenerated upon final cleavage. sigmaaldrich.com

Special Solvents: Using solvent systems known to disrupt aggregation, such as mixtures containing N-methylpyrrolidone (NMP) or ethylene carbonate, can improve synthesis outcomes. sigmaaldrich.com

D-Amino Acid Incorporation: The introduction of a D-amino acid, as is done when using this compound, can alter the peptide's conformational landscape and potentially disrupt the regular hydrogen-bonding patterns that lead to aggregation. nih.govrsc.org

Incorporation of Tyrosine Residues into Long Peptides

Tyrosine is a common amino acid in long peptide sequences. Its side-chain hydroxyl group must be protected to prevent side reactions such as acylation during coupling steps. The tert-butyl (tBu) group is a standard choice for this protection in Fmoc-SPPS, as it is stable throughout the synthesis and is readily removed during the final cleavage with strong acid (e.g., trifluoroacetic acid, TFA). caymanchem.compeptide.com

When synthesizing long peptides, the repeated exposure of the growing chain to deprotection and coupling reagents can lead to the accumulation of side products. The high reactivity and stability of this compound make it an efficient choice for incorporating tyrosine, minimizing the required coupling time and potentially reducing the chance for side reactions. bachem.comnih.gov However, the challenge in synthesizing long peptides is often aggregation, which can drastically lower coupling efficiency for any amino acid being added. nih.gov Therefore, the successful incorporation of this compound into a long peptide is highly dependent on the effective implementation of anti-aggregation strategies.

Chemo- and Regioselective Functionalization of Peptide Chains

The use of this compound allows for the specific placement of a protected tyrosine residue at a predetermined position within a peptide sequence. This constitutes a form of chemo- and regioselective functionalization.

Regioselectivity: In the context of SPPS, regioselectivity refers to the addition of the amino acid to a specific position in the sequence. This is controlled by the stepwise nature of the synthesis, where the N-terminus of the growing chain is deprotected immediately before the coupling of the next residue, in this case, this compound.

Chemoselectivity: The reaction is chemoselective because the highly activated Pfp ester of the incoming amino acid reacts specifically with the free N-terminal amine of the resin-bound peptide, forming a stable amide bond. Side-chain reactive groups on the peptide are masked with orthogonal protecting groups (like the tBu on the tyrosine) to prevent unwanted reactions. thermofisher.com

A crucial point regarding this compound is its lack of stereoselectivity. As a racemic mixture, its incorporation into the peptide chain results in a nearly 1:1 mixture of two diastereomers—peptides that are identical in sequence but differ in the stereochemistry at the newly added tyrosine residue. This can be a deliberate strategy to create peptide libraries for screening or to develop peptides with enhanced stability against proteases, as D-amino acids are known to confer resistance to enzymatic degradation. nih.govjpt.com However, it also complicates the purification and characterization of the final product, as the resulting diastereomers may have slightly different properties.

Sequential Amide Bond Formation Using Differentially Reactive Perfluoroaryl Esters

The pentafluorophenyl ester (Pfp ester) is a highly reactive activating group used to facilitate amide bond formation. ethernet.edu.et In SPPS, the carboxylic acid of an incoming amino acid must be activated to react with the free amine of the resin-bound peptide chain. Using this compound provides the amino acid in a pre-activated form, streamlining the coupling step. sigmaaldrich.com The high reactivity of the Pfp ester stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine.

This strategy is particularly effective for sequential peptide bond formation. The reaction is fast and efficient, and the pentafluorophenol released as a byproduct is a good leaving group. ethernet.edu.et This allows for reliable and rapid incorporation of the Tyr(tBu) residue into a growing peptide chain. The use of such active esters can be monitored to ensure reaction completion, for instance, through the use of bromophenol blue. sigmaaldrich.com The reactivity of Pfp esters is generally higher than that of other active esters, such as those derived from o-nitrophenol, which contributes to faster and more complete coupling reactions. ethernet.edu.et

Table 1: Comparison of Common Activating Esters in SPPS

| Ester Type | Relative Reactivity | Key Characteristics |

| Pentafluorophenyl (Pfp) Ester | Very High | Highly efficient, fast reaction rates; allows for pre-activation of amino acids. sigmaaldrich.comethernet.edu.et |

| N-Hydroxysuccinimide (OSu) Ester | Moderate to High | Commonly used, but can be less reactive for sterically hindered couplings. |

| o-Nitrophenyl (ONp) Ester | Low to Moderate | Used in early SPPS; reactions can be slow. ethernet.edu.et |

| Hydroxybenzotriazole (OBt) Ester | High (in situ) | Formed in situ with coupling reagents like HBTU; highly reactive but moisture-sensitive. ethernet.edu.et |

This table provides a qualitative comparison of general reactivity trends for different ester types used in peptide synthesis.

Post-Synthetic Modification of Tyrosine Residues

The Fmoc/tBu strategy is highly amenable to the synthesis of peptides requiring post-translational modifications (PTMs) due to its milder deprotection conditions compared to older Boc/Bzl methods. nih.gov The tert-butyl (tBu) ether protecting group on the tyrosine side-chain hydroxyl is stable throughout the Fmoc-based chain assembly. caymanchem.com It is only removed during the final cleavage step from the solid support, which typically employs strong acids like trifluoroacetic acid (TFA).

Once the full peptide is assembled and the tBu group is cleaved, the exposed hydroxyl group of the tyrosine residue is available for site-specific modifications. This allows for the synthesis of peptides that mimic natural PTMs, which are crucial for biological function and regulation. peptide.com For example, the tyrosine hydroxyl can be phosphorylated to create phosphotyrosine, a key modification in cellular signaling pathways. Other modifications include nitration to form 3-nitrotyrosine or sulfation, which are also involved in various biological processes. peptide.com

Table 2: Examples of Post-Synthetic Modifications of Tyrosine

| Modification | Modified Residue | Biological Significance |

| Phosphorylation | Phosphotyrosine | Critical in signal transduction, enzyme regulation, and protein-protein interactions. peptide.com |

| Nitration | 3-Nitrotyrosine | A marker of oxidative stress and can modulate protein function. peptide.com |

| Sulfation | Tyrosine-O-sulfate | Important for protein-protein interactions, such as in chemokine receptors. |

| Glycosylation | O-linked Glycosyl-Tyrosine | A less common but important modification affecting protein structure and function. |

Orthogonal Protection Strategies in this compound Mediated Synthesis

Orthogonality in chemical synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups. ub.eduresearchgate.net The Fmoc/tBu strategy is the most common orthogonal approach in modern SPPS. nih.govub.edu this compound is designed to function seamlessly within this strategy.

The orthogonality is based on the differential lability of the protecting groups used:

Nα-Fmoc Group: This is the temporary protecting group for the alpha-amine of the amino acid. It is base-labile and is quantitatively removed at each step of the synthesis using a solution of a secondary amine, typically 20% piperidine in DMF. nih.govsigmaaldrich.com

Side-Chain tBu Group: This is a "permanent" protecting group, used for the hydroxyl function of tyrosine. caymanchem.com It is stable to the piperidine treatment used for Fmoc removal but is readily cleaved by strong acids, such as TFA, which is used in the final step to release the completed peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. researchgate.net

C-Terminal OPfp Group: This is an activating group, not a protecting group. It is consumed during the amide bond formation and is not part of the subsequent deprotection steps. sigmaaldrich.com

This core orthogonality allows for the stepwise elongation of the peptide chain without compromising the integrity of the side chains. Furthermore, this strategy can be expanded by incorporating additional protecting groups that are orthogonal to both the base-labile Fmoc group and the acid-labile tBu group. This allows for highly complex peptide architectures, such as branched or cyclic peptides, to be synthesized. sigmaaldrich.com For instance, the side chain of a lysine or aspartic acid residue can be protected with a group like ivDde or Mtt. These groups are stable to both piperidine and TFA but can be selectively removed using hydrazine or very dilute acid, respectively, allowing for site-specific modification on the solid support while all other protecting groups, including Tyr(tBu), remain intact. sigmaaldrich.com

Table 3: Orthogonal and Quasi-Orthogonal Protecting Groups in Fmoc SPPS

| Protecting Group | Function | Cleavage Reagent | Orthogonality to Fmoc/tBu Strategy |

| Fmoc | Nα-Amine Protection | 20% Piperidine in DMF | Reference (Temporary Group) |

| tBu | Side-Chain Protection (e.g., Tyr, Ser, Asp, Glu) | ~95% Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc |

| ivDde | Side-Chain Amine Protection (e.g., Lys) | 2% Hydrazine in DMF | Orthogonal to Fmoc and tBu |

| Mtt | Side-Chain Amine Protection (e.g., Lys) | 1% TFA in DCM (highly diluted acid) | Quasi-Orthogonal to tBu (cleaved by acid, but under different conditions) |

| Alloc | Nα or Side-Chain Amine Protection | Pd(0) catalyst | Orthogonal to Fmoc and tBu |

Research Frontiers and Specialized Applications of Fmoc-dl-tyr Tbu -opfp Derivatives

Design and Synthesis of Modified Peptides and Peptidomimetics

The precise control offered by Fmoc-DL-Tyr(tBu)-OPfp and its derivatives is fundamental to synthesizing peptides that mimic or incorporate post-translational modifications (PTMs), which are critical for studying cellular signaling and protein function.

This compound in the Synthesis of Phosphopeptides

Phosphorylation of tyrosine residues is a key event in many signal transduction pathways, and synthetic phosphopeptides are invaluable tools for studying the enzymes involved, such as kinases and phosphatases. rsc.orgrsc.org The synthesis of phosphotyrosine-containing peptides is most commonly achieved using the "building block" approach in Fmoc-based solid-phase peptide synthesis (SPPS). rsc.orgrsc.org

In this strategy, a pre-phosphorylated and protected tyrosine derivative is incorporated directly into the peptide chain. While this compound itself cannot be directly phosphorylated due to the tBu protecting group, derivatives where the phosphate group is already present and protected are used. peptide.com The most common building blocks for this purpose include Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO₃tBu₂)-OH. sigmaaldrich.comnih.govthieme-connect.de The OPfp ester activation, as seen in the parent compound, can be applied to these phosphorylated derivatives to facilitate efficient coupling.

The general synthetic process involves several key considerations:

Phosphate Protection: The phosphate group itself must be protected to prevent side reactions during peptide synthesis. sigmaaldrich.com Benzyl (Bzl) and tert-butyl (tBu) groups are common choices, as they can be removed during the final acidolytic cleavage step. nih.govthieme-connect.de

Coupling Conditions: The coupling of phosphorylated amino acids can be sluggish. sigmaaldrich.com Potent coupling reagents like HBTU or HATU are often required to achieve high efficiency. sigmaaldrich.com

Side Reactions: Inappropriate protecting group strategies can lead to side reactions, such as the N→O-acyl shift, which can occur during the acid-induced cleavage steps, resulting in the formation of depsipeptides. rsc.org

| Derivative Used in Synthesis | Phosphate Protecting Group | Key Characteristics |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most popular derivative, though the partially protected phosphate can complicate coupling. sigmaaldrich.com |

| Fmoc-Tyr(PO₃H₂)-OH | Unprotected | Cost-effective, but coupling is often slow and can lead to pyrophosphate formation. sigmaaldrich.com |

| Fmoc-Tyr(PO₃tBu₂)-OH | Di-tert-butyl | Compatible with standard Fmoc-SPPS; protection is removed by trifluoroacetic acid (TFA) treatment. nih.gov |

Preparation of Tyrosine-Containing Glycopeptides

O-glycosylation of tyrosine is a less common but biologically significant post-translational modification. Synthesizing tyrosine-containing glycopeptides allows researchers to investigate the impact of this modification on peptide structure and function. The synthesis relies on the building block approach, similar to that for phosphopeptides. nih.govuu.nl

A glycosylated Fmoc-Tyr-OPfp derivative can be synthesized and then incorporated into a peptide sequence using standard Fmoc-SPPS. nih.gov For example, the building block Fmoc-Tyr(2-azido-1-α-d-Gal)-OPfp has been successfully used to create glycopeptides. nih.gov The OPfp ester ensures efficient coupling to the growing peptide chain on the solid support. The synthesis of such a building block is a multi-step process, as outlined in the table below.

| Step | Description | Reactants/Conditions | Reference |

| 1. Glycoside Formation | Coupling of a protected sugar with the Fmoc-Tyr-OPfp derivative. | Koenigs–Knorr activation conditions are often used. nih.gov | nih.gov |

| 2. Building Block Coupling | The complete glycosylated amino acid is coupled to the peptide chain on resin. | Manual coupling with an excess of the building block is often performed. nih.gov | nih.gov |

| 3. On-Resin Modification | Further modification of the sugar moiety if needed (e.g., reduction of an azide group). | Thioacetic acid can be used for the reduction and acetylation of an azide group. nih.gov | nih.gov |

| 4. Cleavage and Deprotection | The final glycopeptide is cleaved from the resin and all protecting groups are removed. | A TFA-based cocktail is typically used. nih.gov | nih.gov |

This method provides precise control over the site and structure of the glycosylation, which is crucial for studying the specific roles of glycan structures. nih.govrsc.org

Homologation Reactions to Beta-Amino Acid Derivatives

β-peptides, which are oligomers of β-amino acids, can form stable secondary structures, including helices, and are resistant to degradation by common peptidases. The most direct route to creating chiral β-amino acids is the homologation of their corresponding α-amino acid precursors via the Arndt-Eistert reaction. organic-chemistry.org

This process involves converting an N-protected α-amino acid, such as Fmoc-DL-Tyr(tBu)-OH, into its homologous β-amino acid. The key steps are:

Activation: The carboxylic acid of the Fmoc-α-amino acid is activated, typically as an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC) or HBTU. nih.gov

Diazoketone Formation: The activated acid is reacted with diazomethane to form an α-diazoketone intermediate. organic-chemistry.org

Wolff Rearrangement: The diazoketone undergoes a rearrangement to form a ketene. This step can be promoted thermally, photochemically, or by using a metal catalyst like silver(I) oxide (Ag₂O). organic-chemistry.orgthieme-connect.com The rearrangement proceeds with retention of the stereochemical configuration at the α-carbon.

Nucleophilic Trapping: The ketene is trapped by a nucleophile. If water is used, the homologous β-amino acid is formed. organic-chemistry.org

Recent advancements have shown that using ultrasound in conjunction with silver catalysis can promote the Wolff rearrangement efficiently at room temperature, which is particularly beneficial for base-labile Fmoc-protected compounds. thieme-connect.com

Convergent Synthesis Strategies Utilizing Protected Peptide Fragments Derived from this compound

For the synthesis of large proteins or complex peptides, a linear, stepwise approach can be inefficient due to the accumulation of errors and declining yields with each coupling cycle. nih.gov Convergent synthesis offers a powerful alternative, where smaller, fully protected peptide fragments are synthesized and purified independently and then joined together. nih.govoup.combachem.com

This compound is an ideal starting point for the preparation of such fragments. The synthesis of a protected peptide fragment using this derivative would proceed as follows:

The this compound is coupled to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. oup.com The OPfp ester provides high reactivity for the initial coupling.

The peptide chain is elongated using standard Fmoc-SPPS protocols.

Upon completion of the fragment sequence, the protected peptide is cleaved from the resin under very mild acidic conditions (e.g., low concentration of TFA), which leaves the tBu-based side-chain protecting groups and the C-terminal carboxylic acid intact. csic.es

These purified, protected fragments can then be condensed (ligated) in solution or on a solid support to assemble the final, full-length peptide. oup.combachem.com

The advantage of this hybrid solid-phase/solution strategy is that each fragment can be purified to a high degree, ensuring the integrity of the final product. nih.gov This approach has been successfully used in the industrial synthesis of peptide therapeutics. csic.es

Bioconjugation and Bioorthogonal Labeling Applications

The ability to selectively label proteins and peptides with probes like fluorophores or biotin is essential for studying their function in biological systems. Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. acs.org Tyrosine provides a unique target for developing such labeling strategies.

Development of Tyrosine-Based Click Chemistry Reagents

While this compound itself is not a click chemistry reagent, its core structure can be modified to create derivatives suitable for bioorthogonal reactions. "Click chemistry" often refers to the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. A strategy to create a clickable peptide would involve:

Synthesis of a Modified Building Block: A derivative of Fmoc-Tyr-OH is synthesized where a bioorthogonal handle, such as an azide or an alkyne, is attached to the tyrosine phenyl ring.

Activation and Incorporation: This modified amino acid would then be activated, for example as an OPfp ester, and incorporated into a peptide sequence via SPPS.

Bioorthogonal Ligation: After synthesis and deprotection, the resulting peptide contains a tyrosine residue armed with a clickable handle. This peptide can then be selectively reacted with a probe molecule containing the complementary functional group.

More advanced methods for tyrosine modification are also being developed. One such method uses the enzyme Tubulin Tyrosine Ligase (TTL), which can attach various unnatural tyrosine derivatives carrying bioorthogonal handles to the C-terminus of a protein that has a specific recognition sequence (the Tub-tag). nih.govresearchgate.netspringernature.com Another innovative approach employs photoredox catalysis to directly modify native tyrosine residues on proteins, introducing aldehyde groups that can then be used in subsequent bioorthogonal labeling reactions. princeton.edu These methods transform native proteins into structures ready for precise chemical modification. princeton.edu

Site-Specific Peptide-Protein Conjugation Methodologies

The ability to attach peptides to proteins with high precision is crucial for developing novel therapeutics, diagnostic tools, and research probes. While this compound is primarily a building block for peptide synthesis, the principles of site-specific modification that it enables are central to the field of bioconjugation.

Recent advancements have focused on expanding the genetic code to incorporate non-canonical amino acids (ncAAs) into proteins. core.ac.uk These ncAAs introduce unique chemical handles, such as azides, alkynes, and ketones, which are not naturally present in proteins. core.ac.uk This "tag-and-modify" approach allows for bio-orthogonal reactions, where the installed tag can be selectively modified without interfering with native protein residues. ox.ac.uk For instance, the incorporation of para-acetylphenylalanine into monoclonal antibodies has enabled the attachment of cytotoxic drugs to create antibody-drug conjugates (ADCs). core.ac.uk

While natural amino acids can also be targets for site-specific modification, this often requires specific sequence contexts. For example, an N-terminal serine can be oxidized to an aldehyde for subsequent ligation, and surface-exposed cysteine residues are frequently used for their unique nucleophilicity. core.ac.ukox.ac.uk However, the use of ncAAs provides greater versatility and can lead to more homogeneous product preparations. core.ac.uk The development of these methodologies allows for the precise placement of peptides, synthesized using building blocks like this compound, onto a protein scaffold to impart new functions.

Application in Combinatorial Library Synthesis and Array Technologies

Combinatorial chemistry, particularly when coupled with microarray technology, provides a powerful platform for discovering novel ligands, enzyme substrates, and drug candidates. The use of Fmoc-protected amino acids is central to the solid-phase synthesis of peptide libraries for these applications. genscript.com

Peptide microarrays are a key tool in high-throughput biological research. mdpi.com Particle-based methods have emerged as a versatile approach for fabricating these arrays. nih.govnih.govresearchgate.net In this technique, microparticles or beads serve as carriers for individual amino acids or peptide sequences. nih.govnih.gov

One innovative method involves using polymer particles that have amino acids embedded within their matrix. nih.govnih.govresearchgate.net When these particles are heated, the polymer transforms into a viscous gel, allowing the embedded amino acid to participate in a coupling reaction on a functionalized substrate. nih.govnih.govresearchgate.net Another advanced technique is the combinatorial laser fusing of these particles. nih.govnih.govresearchgate.net A laser beam selectively fuses the microparticles to the substrate, and unfused particles are then washed away. nih.gov By repeating this process with different amino acid-carrying particles, a high-density combinatorial peptide array can be constructed. nih.gov This method combines the advantages of particle-based synthesis with the precision of lithographic approaches. nih.govresearchgate.net

The table below outlines different particle-based microarray fabrication techniques.

Interactive Data Table: Particle-Based Microarray Fabrication Techniques| Technique | Description | Key Advantages | Reference |

|---|---|---|---|

| Oligonucleotide Bead Arrays | Each bead carries a specific oligonucleotide sequence, enabling high-throughput analysis. | High-throughput capability, significant impact on genome research. | nih.govnih.gov |

| Amino Acid Polymer Particles | Amino acids are embedded in a polymer matrix. Heating transforms the matrix into a gel, allowing for coupling reactions. | Direct participation of particles in synthesis and transfer, controlled reaction conditions. | nih.govnih.govresearchgate.net |

| Combinatorial Laser Fusing | A laser fuses microparticles with embedded amino acids onto a substrate to create patterns. | High density (up to 40,000 spots per cm²), combines particle and lithographic advantages. | nih.gov |

| Microfluidic Impact Printing | A disposable cartridge dispenses small volumes of amino acids into wells for coupling. | Small spot size, minimal chemical waste, multiplexing capability. | acs.org |

The development of high-throughput screening (HTS) platforms is essential for leveraging the vast diversity of combinatorial libraries. One-bead-one-compound (OBOC) libraries are a powerful tool in this domain, where each bead carries a unique compound. nih.gov The screening of these libraries can be significantly accelerated through multi-stage procedures that may include magnetic bead sorting and fluorescence-based assays. nih.gov

Platforms utilizing Fmoc chemistry are available for the rapid synthesis of large peptide libraries for HTS. genscript.com These services can produce large numbers of peptides in parallel, which are then lyophilized and delivered in a format suitable for screening. genscript.com This automated and industrialized approach significantly reduces the cost and resources required compared to conventional methods. genscript.com

A cutting-edge HTS platform, known as fiber-optic array scanning technology (FAST), enables the screening of bead-based libraries at a rate of millions of compounds per minute. nih.gov This mega-high-throughput capability allows for the screening of libraries with unprecedented chemical diversity, even on very small beads (e.g., 10 μm diameter). nih.gov Such platforms are instrumental in identifying novel, biologically active, non-natural polymers and peptides. nih.govacs.org

The table below summarizes key features of modern high-throughput screening platforms.

Interactive Data Table: High-Throughput Screening Platform Features| Platform/Method | Key Features | Screening Rate | Reference |

|---|---|---|---|

| OBOC Library Screening | Multi-stage screening (magnetic sorting, enzyme-linked assay, fluorescence), in-solution affinity determination. | Sorting rate of 30-40 beads per second with a COPAS bead sorter. | nih.gov |

| PepHTS™ Peptide Library | Proprietary platform using Fmoc chemistry, automated synthesis, and stringent quality control. | Enables high-throughput screening of large, cost-effective peptide libraries. | genscript.com |

| FAST Platform | Fiber-optic array scanning technology, screens bead-based libraries. | Up to 5 million compounds per minute. | nih.gov |

Q & A

Q. What is the functional role of the OPfp ester in Fmoc-DL-Tyr(tBu)-OPfp during peptide synthesis?

The OPfp (pentafluorophenyl) ester enhances coupling efficiency by acting as a reactive leaving group, facilitating nucleophilic attack by the amine group of the growing peptide chain. Compared to other esters (e.g., OSu, OBt), OPfp esters exhibit slower hydrolysis rates, enabling higher yields in automated solid-phase synthesis. This is critical for synthesizing long or sterically hindered peptides .

Q. Why are Fmoc and tBu protecting groups used in this compound?

- Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions.

- tBu (tert-butyl): Protects the phenolic hydroxyl group of tyrosine, preventing oxidation or undesired side reactions during acidic cleavage (e.g., with TFA). The combination allows orthogonal deprotection strategies, essential for stepwise peptide assembly .

Q. How does the DL configuration of tyrosine impact peptide synthesis?

The racemic (DL) form introduces a mixture of D- and L-tyrosine enantiomers, which can complicate chiral purity in peptide sequences. Researchers must verify enantiomeric ratios via HPLC or chiral chromatography, especially when synthesizing peptides for structural or biological studies .

Advanced Research Questions

Q. How can racemization be minimized when incorporating this compound into solid-phase synthesis?

Racemization risks increase under basic conditions. To mitigate:

- Use low temperatures (0–4°C) during coupling.

- Employ additives like HOBt (1-hydroxybenzotriazole) or Oxyma to suppress base-induced epimerization.

- Optimize reaction time: Prolonged exposure to bases (e.g., DIPEA) should be avoided .

Q. What analytical methods are recommended to confirm the structural integrity of this compound?

- Mass spectrometry (MS): Verify molecular weight (expected [M+H]+ = 751.8 g/mol for Fmoc-Tyr(tBu)-OPfp derivatives) .

- NMR spectroscopy: Characterize the tert-butyl (δ ~1.3 ppm) and aromatic Fmoc protons (δ ~7.2–7.8 ppm).

- HPLC: Assess purity and resolve enantiomers using chiral columns (e.g., Chiralpak IA) .

Q. How do impurities in this compound affect peptide synthesis outcomes?

Common impurities include hydrolyzed OPfp esters (yielding free carboxylic acids) and incompletely protected tyrosine. These can lead to truncated peptides or side-chain modifications. Mitigation strategies:

- Purify the compound via flash chromatography or recrystallization before use.

- Monitor coupling reactions by Kaiser test or LC-MS to detect incomplete couplings .

Q. What are the challenges in scaling up this compound synthesis for industrial research?

- Purification: OPfp esters are notoriously difficult to crystallize, requiring specialized techniques like preparative HPLC .

- Stability: Moisture-sensitive OPfp esters demand anhydrous storage and handling under inert gas (e.g., Argon).

- Cost-efficiency: Large-scale synthesis requires optimizing solvent recovery and minimizing excess reagents .

Experimental Design & Data Analysis

Q. How should researchers design experiments to compare the coupling efficiency of this compound with other activated esters?

- Controlled coupling reactions: Use identical conditions (solvent, base, temperature) for this compound, OSu, and OBt esters.

- Quantitative metrics: Measure reaction completion via HPLC and calculate yields.

- Kinetic studies: Compare activation energies using Arrhenius plots to assess reactivity differences .

Q. What statistical approaches resolve contradictions in reported coupling efficiencies for this compound?

Contradictions often arise from variable solvent systems or bases. Use meta-analysis to:

Q. How can computational modeling predict the reactivity of this compound in novel peptide sequences?

Density Functional Theory (DFT) calculations can model transition states during coupling, identifying steric or electronic barriers. Molecular dynamics simulations further predict solvent effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.